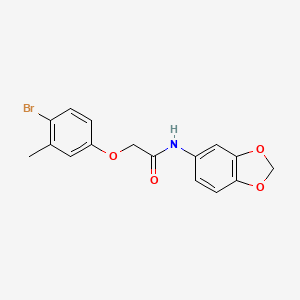![molecular formula C25H31N5O2 B5970026 [5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5970026.png)
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of furan, pyrazole, piperazine, and piperidine moieties, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with piperazine and piperidine derivatives. Key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This involves the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Coupling reactions: The furan and pyrazole intermediates are then coupled with piperazine and piperidine derivatives using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-18-6-3-4-8-23(18)29-14-12-28(13-15-29)20-7-5-11-30(17-20)25(31)22-16-21(26-27-22)24-10-9-19(2)32-24/h3-4,6,8-10,16,20H,5,7,11-15,17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHXLTOWGCQJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=NNC(=C4)C5=CC=C(O5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![4-[[[5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]methyl]-1-ethylpyrrolidin-2-one](/img/structure/B5969969.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5969971.png)
![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)


![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![N-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)-N-methylmethanamine](/img/structure/B5970028.png)
![N-[(2-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B5970029.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
